molecular formula C11H22O B13999553 2,3-Dimethylnonan-4-one CAS No. 90542-50-0

2,3-Dimethylnonan-4-one

Cat. No.: B13999553
CAS No.: 90542-50-0
M. Wt: 170.29 g/mol
InChI Key: UMSFWXFVQNJUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylnonan-4-one is an organic compound with the molecular formula C11H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylnonan-4-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylbutane with a suitable alkyl halide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as the use of palladium or platinum catalysts, can facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnonan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylnonan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylnonan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutan-2-one: A smaller ketone with similar structural features.

    2,3-Dimethylhexan-4-one: A ketone with a slightly longer carbon chain.

    2,3-Dimethylheptan-4-one: Another ketone with a different carbon chain length.

Uniqueness

2,3-Dimethylnonan-4-one is unique due to its specific carbon chain length and the position of the methyl groups. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

90542-50-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,3-dimethylnonan-4-one

InChI

InChI=1S/C11H22O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

UMSFWXFVQNJUQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.